molecular formula C17H22ClNO2 B14011927 2-Chloro-1-octyl-1H-indole-3-carboxylic acid CAS No. 66335-27-1

2-Chloro-1-octyl-1H-indole-3-carboxylic acid

Cat. No.: B14011927
CAS No.: 66335-27-1
M. Wt: 307.8 g/mol
InChI Key: QMUURNNIPXUSEO-UHFFFAOYSA-N
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Description

2-Chloro-1-octyl-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals This compound features a chloro substituent at the second position, an octyl chain at the first position, and a carboxylic acid group at the third position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-octyl-indole-3-carboxylic acid typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Octyl Chain: The octyl chain can be attached through a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of the indole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 2-Chloro-1-octyl-indole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-octyl-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-1-octyl-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-octyl-indole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different substituents.

    Indole-3-butyric acid: Another plant hormone with a butyric acid group instead of the octyl chain.

    2-Chloroindole: Lacks the octyl chain and carboxylic acid group, making it less complex.

Uniqueness

2-Chloro-1-octyl-indole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the chloro group, octyl chain, and carboxylic acid group allows for versatile chemical reactivity and biological activity, setting it apart from other indole derivatives.

Properties

CAS No.

66335-27-1

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

2-chloro-1-octylindole-3-carboxylic acid

InChI

InChI=1S/C17H22ClNO2/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16(19)18)17(20)21/h7-8,10-11H,2-6,9,12H2,1H3,(H,20,21)

InChI Key

QMUURNNIPXUSEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C(=C1Cl)C(=O)O

Origin of Product

United States

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